molecular formula C15H19N3O2S B2419490 N,N-diethyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide CAS No. 1311895-67-6

N,N-diethyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide

Cat. No.: B2419490
CAS No.: 1311895-67-6
M. Wt: 305.4
InChI Key: FPHSMNWCZSEUIT-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide, also known as DMFP, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic properties. DMFP is a small molecule that can easily penetrate cell membranes and interact with various cellular targets.

Mechanism of Action

N,N-diethyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide exerts its therapeutic effects by interacting with various cellular targets. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in cancer cell growth and inflammation. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in regulating oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to reduce the levels of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer cell invasion.

Advantages and Limitations for Lab Experiments

N,N-diethyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide has several advantages for lab experiments. This compound is a small molecule that can easily penetrate cell membranes and interact with various cellular targets. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has low stability in acidic conditions, which can limit its use in certain experiments.

Future Directions

There are several future directions for N,N-diethyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide research. One potential direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Another potential direction is to study the efficacy of this compound in animal models of cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the molecular mechanisms of this compound action and to identify potential drug targets for this compound. Finally, the development of this compound analogs with improved solubility and stability could enhance its therapeutic potential.

Synthesis Methods

N,N-diethyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide can be synthesized by reacting 2-acetylfuran, ethylacetoacetate, and thiourea in the presence of ethanol and sodium ethoxide. The reaction mixture is then refluxed for several hours and the resulting product is purified by recrystallization. The yield of this compound is typically around 50%.

Scientific Research Applications

N,N-diethyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide has been studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential neuroprotective properties by reducing oxidative stress and preventing neuronal damage.

Properties

IUPAC Name

N,N-diethyl-2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-5-18(6-2)15(19)12-10(3)16-13(17-14(12)21-4)11-8-7-9-20-11/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHSMNWCZSEUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(N=C(N=C1SC)C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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